molecular formula C8H9NO2 B3369340 N-hydroxy-4-methylbenzamide CAS No. 2318-82-3

N-hydroxy-4-methylbenzamide

Cat. No.: B3369340
CAS No.: 2318-82-3
M. Wt: 151.16 g/mol
InChI Key: SFSSMGSFESHVQM-UHFFFAOYSA-N
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Description

N-hydroxy-4-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-4-methylbenzamide can be synthesized through the direct condensation of 4-methylbenzoic acid and hydroxylamine. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which enhances the reaction rate and yield. This green and eco-friendly approach minimizes the use of hazardous reagents and reduces waste .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which N-hydroxy-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-methylbenzamide
  • N-methylbenzamide
  • 4-methylbenzamide

Uniqueness

N-hydroxy-4-methylbenzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which are not observed in its analogs like N-methylbenzamide or 4-methylbenzamide .

Properties

IUPAC Name

N-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-2-4-7(5-3-6)8(10)9-11/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSSMGSFESHVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330121
Record name N-hydroxy-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2318-82-3
Record name N-hydroxy-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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